molecular formula C19H18O4 B1242455 1-Oxocryptotanshinone

1-Oxocryptotanshinone

Cat. No.: B1242455
M. Wt: 310.3 g/mol
InChI Key: FUWBBIWGILZPAC-VIFPVBQESA-N
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Description

1-Oxocryptotanshinone is a nor-abietane diterpenoid quinone isolated primarily from Perovskia atriplicifolia and Perovskia abrotanoides (syn. Salvia yangii and Salvia abrotanoides) . Its core structure consists of a tricyclic skeleton with a rearranged abietane framework, featuring three carbonyl groups (δC 201.8, 184.9, and 178.9), an enol carbon (δC 172.0), and a tetra-substituted aromatic ring . The compound exhibits a distinct optical rotation ([α]D = −59.3 in CHCl3), reflecting its stereochemical configuration at C-15 (15R) .

This compound is pharmacologically significant, demonstrating anti-parasitic (e.g., against Leishmania spp. and Plasmodium falciparum), cytotoxic (against human carcinoma cell lines), and anti-inflammatory activities . Its total content in dried roots of P. atriplicifolia is approximately 5 mg/g of extract, making it a minor but bioactive constituent alongside cryptotanshinone and 1β-hydroxycryptotanshinone .

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

(1R)-1,6,6-trimethyl-1,2,7,8-tetrahydronaphtho[1,2-g][1]benzofuran-9,10,11-trione

InChI

InChI=1S/C19H18O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,9H,6-8H2,1-3H3/t9-/m0/s1

InChI Key

FUWBBIWGILZPAC-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(=O)CCC4(C)C

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(=O)CCC4(C)C

Synonyms

1-oxocryptotanshinone

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Cryptotanshinone lacks the C-1 carbonyl group present in 1-oxocryptotanshinone, resulting in a simpler tricyclic abietane skeleton .
  • Key NMR distinctions include upfield shifts in C-10 (δC 128.2 vs. δC 138.7 in this compound) and absence of the C-11 carbonyl signal (δC 184.9) .

Bioactivity :

  • Cryptotanshinone shows comparable anti-leishmanial activity (IC50: 18–47 μM) but lower cytotoxicity against multidrug-resistant KB-V1 cells compared to this compound .
  • It is more abundant in plant extracts (~10 mg/g vs. 5 mg/g for this compound) .

1β-Hydroxycryptotanshinone

Structural Differences :

  • A hydroxyl group replaces the C-1 carbonyl, altering the electronic environment of the A-ring.
  • NMR data show deshielding of C-1 (δC 70–75 for OH-bearing carbon vs. δC 201.8 for carbonyl) .

Bioactivity :

  • Exhibits weaker anti-plasmodial activity (IC50: ~45 μM vs. ~25 μM for this compound) but similar cytotoxicity profiles .

1-Oxomiltirone

Structural Differences :

  • Shares the C-1 carbonyl but differs in the oxidation state of the C-ring, leading to distinct UV-Vis and MS fragmentation patterns .

Bioactivity :

  • Demonstrates superior anti-leishmanial activity (IC50: 18 μM vs. 25 μM for this compound) but higher hepatotoxicity risk in preclinical models .

Aegyptinone A

Structural Differences :

  • Linear tricyclic anthraquinone-like skeleton vs. the angular arrangement in this compound .
  • NMR shifts: C-5 (δC 138.7 in this compound vs. δC 148.0 in aegyptinone A) and C-11/C-12 (δC 184.9/178.9 vs. δC 175.8/170.2) .

Bioactivity :

  • Limited data, but optical rotation ([α]D = −102.0) suggests divergent stereochemical interactions .

Comparative Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Key Functional Groups C-1 Carbonyl (δC) C-11/C-12 (δC) Optical Rotation ([α]D)
This compound 3 carbonyls, enol carbon 201.8 184.9 / 178.9 −59.3
Cryptotanshinone 2 carbonyls, no C-1 oxidation 170.5 / 168.3 −72.4
1β-Hydroxycryptotanshinone C-1 hydroxyl, 2 carbonyls 172.0 / 169.8 −66.9
Aegyptinone A Linear tricyclic, 2 carbonyls 198.5 175.8 / 170.2 −102.0

Table 2: Bioactivity Profile

Compound Anti-Leishmanial IC50 (μM) Anti-Malarial IC50 (μM) Cytotoxicity (KB-3-1 IC50, μM)
This compound 25–47 20–30 15–25
Cryptotanshinone 18–47 25–35 10–20
1-Oxomiltirone 18–25 15–25 5–15

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